molecular formula C13H14N2O2 B1275075 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 848591-86-6

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B1275075
CAS No.: 848591-86-6
M. Wt: 230.26 g/mol
InChI Key: COFHBZBIKPEYNP-UHFFFAOYSA-N
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Description

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is an organic compound with the molecular formula C13H14N2O2. It is known for its unique structure, which includes a benzyl group attached to an octahydropyrrolo[3,4-c]pyrrole core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Diels-Alder Cycloaddition with Maleimides

The Diels-Alder reaction between 2-vinylpyrroles and maleimides is a widely utilized method for constructing the bicyclic core of 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione. This approach involves heating 2-vinylpyrrole derivatives (e.g., 8a–j ) with maleimides (7a–c ) in xylene at 150°C, yielding endo/exo diastereomers with high selectivity (typically >90% endo). For example, the reaction of 8c (R₁ = CO₂Me, Ar = C₆H₄-2-Br) with 7c (R = Ph) produces 9h/10h in a 99:1 endo/exo ratio and 98% yield (Table 1).

Table 1: Representative Diels-Alder Reactions

Entry Diene (2-Vinylpyrrole) Dienophile (Maleimide) endo/exo Ratio Yield (%)
1 8c (CO₂Me, C₆H₄-2-Br) 7b (R = Me) 99:1 94
2 8d (CO₂Et, C₆H₄-2-Br) 7c (R = Ph) 97:3 96
3 8g (COMe, C₆H₄-2-Br) 7c (R = Ph) 91:9 94

The stereochemical outcome is attributed to non-covalent interactions (e.g., π-π stacking) in the transition state, as confirmed by DFT calculations.

Multi-Step Synthesis via Cyclization and Functionalization

A modular approach involves sequential cyclization and benzylation steps. Starting from maleimide, the pyrrolo[3,4-c]pyrrole core is formed via base-mediated cyclization, followed by N-benzylation using benzyl bromide under anhydrous conditions. For instance, treatment of maleimide with ethylenediamine in ethanol yields the tetracyclic intermediate, which is then reacted with benzyl bromide in the presence of NaH to install the benzyl group (65–78% yield). This method allows precise control over substituents but requires rigorous purification to isolate the cis-diastereomer.

Three-Component Domino Reaction

A catalyst-free domino reaction between formylpyrazoles, maleimides, and N-benzylglycine ethyl ester enables rapid assembly of the target compound. For example, heating 1a (R₁ = CH₃), 2a (R₂ = C₆H₅), and 3b in toluene at 110°C for 10 hours produces 5a/6a in a 1:7 diastereomeric ratio with 95% combined yield (Table 2).

Table 2: Three-Component Reaction Optimization

Entry R₁ R₂ (Maleimide) Diastereomeric Ratio (5:6) Yield (%)
1 CH₃ C₆H₅ 1:7 95
2 CH₃ p-ClC₆H₄ 1:7 82
3 C₆H₅ p-CH₃OC₆H₄ 1:7 90

This method avoids metal catalysts and leverages in situ imine formation, though scalability is limited by moderate diastereoselectivity.

Palladium-Catalyzed Intramolecular Coupling

Post-functionalization of Diels-Alder adducts via palladium-catalyzed cyclization has been employed to introduce aromatic substituents. For example, treatment of 9j (R = Ph, R₁ = CO₂Et) with Pd(PPh₃)₄ and KOAc in MeCN at 100°C generates pentacyclic derivatives (11a ) in 75% yield (Table 3).

Table 3: Palladium-Catalyzed Cyclization Conditions

Entry Substrate Catalyst Base Solvent Yield (%)
1 9j Pd(OAc)₂ K₂CO₃ DMF 0
2 9j Pd(PPh₃)₄ KOAc MeCN 75

This method is critical for synthesizing advanced intermediates but requires careful optimization of catalyst loading and temperature.

Visible Light-Promoted [3+2] Cycloaddition

A photoredox-catalyzed [3+2] cycloaddition between 2H-azirines and maleimides offers a green alternative. Using 9-mesityl-10-methylacridinium perchlorate as a photocatalyst under blue LED irradiation, the reaction proceeds at room temperature, affording dihydropyrrolo derivatives in 55–99% yields. While this method is efficient, post-synthetic oxidation (e.g., with DDQ) is often needed to aromatize the product.

Industrial-Scale Considerations

Industrial production emphasizes cost-effective reagents and continuous flow reactors. For example, a pilot-scale process using continuous photochemical reactors for the [3+2] cycloaddition achieved a throughput of 1.2 kg/day with 85% purity. Key challenges include minimizing decomposition during high-temperature steps and ensuring consistent diastereomeric ratios.

Chemical Reactions Analysis

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can be compared with other similar compounds, such as:

Biological Activity

5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article provides an overview of its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H14N2O2C_{13}H_{14}N_2O_2 and features a unique structure characterized by a benzyl group attached to an octahydropyrrolo[3,4-c]pyrrole core. The structural properties contribute to its biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling processes.
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells, suggesting potential anticancer properties .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduces cell viability in various cancer cell lines, including HepG2 and EACC. The cytotoxic effects were evaluated using assays like resazurin and caspase activity assays to confirm apoptotic induction .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Inhibition Studies : Tests indicated that this compound exhibits significant inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in HepG2 and EACC cell lines
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionModulates enzyme activity impacting metabolic pathways

Case Studies

  • Anticancer Activity : A study focused on the effects of this compound on breast cancer cells showed that treatment led to a dose-dependent decrease in cell proliferation and increased markers for apoptosis. This suggests its potential as a therapeutic agent in oncology.
  • Antimicrobial Study : Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in disk diffusion tests, indicating strong antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione and its derivatives?

  • Methodological Answer : Base-assisted cyclization is a key method for synthesizing pyrrolo-pyrrole derivatives. For example, substituted 3,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones are synthesized via cyclization of β-keto amides or esters under basic conditions. Purification is typically achieved using column chromatography or recrystallization from ethanol or benzene .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Combine multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra provide details on hydrogen and carbon environments, confirming substituent positions.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., carbonyl stretches near 1700 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using ethanol or benzene yields high-purity crystals. For complex mixtures, silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) resolves structurally similar byproducts .

Advanced Research Questions

Q. How can discrepancies in spectral data during structural elucidation be resolved?

  • Methodological Answer : Contradictions in NMR or FTIR data may arise from:

  • Stereoisomerism : Enantiomers (e.g., (3R,4R)- and (3S,4S)-pyrrolidindiol derivatives) may exhibit identical spectral profiles but differ in chiral environments. Use chiral HPLC or polarimetry to distinguish .
  • Impurity interference : Conduct elemental analysis or repeat purification to isolate the target compound .

Q. What role do aryl substituents play in modulating the reactivity of pyrrolo-pyrrole derivatives?

  • Methodological Answer : Substituents influence electronic and steric effects:

  • Electron-withdrawing groups (e.g., -Cl, -Br) : Enhance electrophilicity at the carbonyl group, accelerating nucleophilic attacks.
  • Electron-donating groups (e.g., -OCH₃) : Stabilize intermediates, improving reaction yields.
  • Steric hindrance : Bulky groups (e.g., naphthyl) may reduce reaction rates. Comparative studies of derivatives (e.g., 8h–8n in ) validate these trends .

Q. How can computational modeling complement experimental data for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts optimized geometries and electronic properties, aligning with HRMS and NMR data.
  • Molecular Dynamics (MD) : Simulates solvent interactions during crystallization or reaction pathways .

Q. What theoretical frameworks guide experimental design for studying pyrrolo-pyrrole derivatives?

  • Methodological Answer : Link research to:

  • Reaction mechanism theories : Investigate intermediates via kinetic studies or isotope labeling.
  • Conceptual frameworks : Use the quadripolar model (theoretical, epistemological, morphological, technical) to balance qualitative and quantitative approaches .

Q. Safety and Hazard Mitigation

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
  • First Aid : Immediate medical consultation if exposed; provide Safety Data Sheets (SDS) to physicians.
  • Storage : In airtight containers, away from ignition sources (based on analogous compound SDS) .

Properties

IUPAC Name

5-benzyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFHBZBIKPEYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404319
Record name 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848591-86-6
Record name 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To the maleimide (80.4 g, 0.83 mol) in 1.5 L of CH2Cl2 in a 3-neck, 3-L round bottom flask equipped with an addition funnel, internal thermometer, and N2 inlet at 0° C. was added trifluoroacetic acid (TFA) (6.4 mL, 83 mmol). Benzyl(methoxymethyl)trimethylsilylmethylamine (261 g, 1.1 mol) in 500 mL CH2Cl2 was added dropwise via addition funnel over 3 hours with the reaction temperature being maintained below 5° C. After the addition was complete, the mixture was allowed to warm slowly to ambient temperature and then was stirred for 16 h. The mixture was concentrated and the residue was dissolved in 500 mL CH2Cl2 and was washed with 2×50 mL saturated NaHCO3. The layers were separated and the aqueous layer was extracted 2×25 mL CH2Cl2. The combined organics were washed with 25 mL brine, dried over saturated, aqueous Na2SO3, and concentrated under reduced pressure to give the title compound which was carried on to the next step without further purification. MS (DCl/NH3) m/z 231 (M+H)+.
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80.4 g
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6.4 mL
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261 g
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500 mL
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Synthesis routes and methods II

Procedure details

To a suspension of TFA (1.02 g) and 1H-Pyrrole-2,5-dione (10.22 g) in CH2Cl2 (250 mL) at −5° C. was added a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (29.99 g) in CH2Cl2 (20 mL) dropwise over 1 h. The reaction mixture was stirred at room temperature for another 5 h and evaporated in vacuo. The residue was stirred in the mixed solvent (EA: PE=3:7) at −10° C. for 1 h, and the mixture was filtered to afford the title compound as a white solid (10.18 g, 42.00%).
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250 mL
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29.99 g
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20 mL
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42%

Synthesis routes and methods III

Procedure details

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